N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronate-containing acetamide derivative. The methoxy group at the ortho position distinguishes it from related compounds. Such boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling applications in drug discovery and materials science .
Properties
IUPAC Name |
N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-10(18)17-12-8-7-11(9-13(12)19-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWERGBIXMFHDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic intermediate with borate and sulfonamide groupsOrganoboron compounds like this one are known to have a wide range of applications in pharmacy and biology. They are often used as enzyme inhibitors or specific ligand drugs.
Mode of Action
It is synthesized through nucleophilic and amidation reactions. The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site.
Biochemical Pathways
Organoboron compounds are known to be involved in various transformation processes. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions.
Pharmacokinetics
The compound’s density is reported to be 09642 g/mL at 25 °C, which may influence its absorption and distribution in the body.
Result of Action
Organoboron compounds are known to be used in the construction of stimulus-responsive drug carriers. They can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release. .
Biological Activity
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H19BO4
- Molecular Weight : 239.1 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features a dioxaborolane moiety which is known for its role in various biological activities, particularly in drug design and development.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For example, it acts as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value of approximately 8 nM .
- Anti-inflammatory Properties : Studies indicate that this compound can reduce the levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells, suggesting potential applications in neuroinflammatory conditions .
- Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM . This selectivity suggests a promising therapeutic window for targeting cancer cells while sparing normal cells.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : The compound demonstrated a significant reduction in tumor size and metastasis in mouse models when administered at doses of 40 mg/kg .
- Safety Profile : Toxicity studies indicate that the compound has a favorable safety profile with no observed adverse effects at therapeutic doses .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines :
- Inflammation Model :
Data Table
Comparison with Similar Compounds
Data Tables
Table 1. Key Structural Analogs and Properties
Table 2. Spectroscopic Signatures
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | Example from | Analogous Boronate Synthesis () |
|---|---|---|
| Solvent | DMF | Dichloromethane/Ether |
| Base | K₂CO₃ | Triethylamine |
| Reaction Time | 4–6 hours | 12–24 hours |
| Yield Optimization | 65–75% | 50–60% |
Basic: What purification techniques are recommended for isolating the compound?
Methodological Answer:
- Precipitation: Adding water to the reaction mixture post-synthesis precipitates the product, followed by filtration .
- Column Chromatography: Silica gel columns with gradient elution (e.g., hexane → ethyl acetate) resolve impurities, particularly for boronate-containing intermediates .
- Recrystallization: Ethanol or methanol recrystallization improves purity, especially for removing unreacted starting materials .
Advanced: What mechanistic insights exist for the Suzuki-Miyaura coupling step involving the boronate group?
Methodological Answer:
The boronate ester moiety participates in palladium-catalyzed cross-coupling reactions. Key considerations include:
- Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf) is often used, with dppf enhancing stability in polar solvents .
- Electronic Effects: The electron-donating methoxy group on the phenyl ring increases electron density at the coupling site, accelerating oxidative addition .
- Side Reactions: Competing protodeboronation can occur under acidic conditions; buffering with Na₂CO₃ minimizes this .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?
Methodological Answer:
SAR studies on analogous compounds (e.g., lipoxygenase inhibitors) reveal:
- Substituent Effects:
- Table 2: Bioactivity of Structural Analogs
| Compound Modifications | Observed Activity (IC₅₀) | Reference |
|---|---|---|
| N-Substituted with 5-chloro-2-methoxy | 12.5 µM (LOX inhibition) | |
| Boronate replaced with trifluoromethyl | Inactive |
Advanced: How can stability issues under varying pH and temperature be addressed?
Methodological Answer:
- pH Stability: The boronate ester hydrolyzes in acidic conditions (pH < 5). Buffered solutions (pH 7–8) or lyophilization improve storage stability .
- Thermal Degradation: Differential scanning calorimetry (DSC) studies show decomposition above 150°C. Storage at –20°C in inert atmospheres is recommended .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts)?
Methodological Answer:
- Deuterated Solvents: Use CDCl₃ for ¹H NMR to avoid solvent interference. For example, the methoxy proton resonates at δ 3.8 ppm .
- 2D NMR Techniques: HSQC and HMBC clarify ambiguous assignments, such as distinguishing aromatic protons in crowded regions .
- Comparative Analysis: Cross-reference with analogs (e.g., δ 7.5–8.1 ppm for boronate-linked protons in vs. δ 6.9–7.5 ppm in acetamide derivatives ).
Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the boronate with a carboxylic acid to mimic enzyme substrates while improving solubility .
- Heterocyclic Fusion: Introduce oxadiazole or thiadiazole rings to enhance binding to hydrophobic enzyme pockets, as demonstrated in hypoglycemic agents .
- Protease Targeting: Incorporate fluorinated groups (e.g., –CF₃) to exploit halogen bonding with catalytic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
